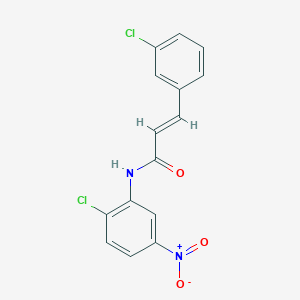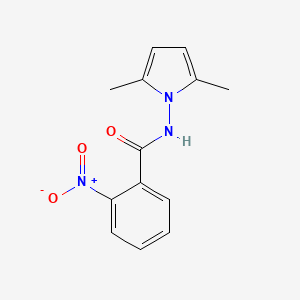
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide, also known as CNPA, is a synthetic compound that has found widespread use in scientific research. It belongs to the class of acrylamide derivatives and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide inhibits PKC by binding to its regulatory domain, which prevents it from interacting with other proteins and substrates. This leads to a reduction in PKC activity and downstream signaling pathways. The exact mechanism of N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide's binding to PKC is not fully understood, but it is believed to involve hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
The inhibition of PKC by N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the proliferation of cancer cells, inhibit the release of inflammatory cytokines, and decrease the formation of blood clots. Additionally, N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide in laboratory experiments is its high potency and specificity for PKC inhibition. This allows for precise control over PKC activity and downstream signaling pathways. However, one limitation is that N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to have off-target effects on other enzymes and signaling pathways. As such, it is important to use N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide in conjunction with other tools and techniques to confirm its specific effects.
Orientations Futures
There are several future directions for research involving N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide's binding to PKC and its off-target effects. Finally, there is potential for the development of new N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide derivatives with improved potency and specificity for PKC inhibition.
Méthodes De Synthèse
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide can be synthesized by the reaction of 2-chloro-5-nitroaniline with 3-chlorocinnamic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide. This synthesis method has been well-established and is commonly used in the laboratory.
Applications De Recherche Scientifique
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to be a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in a variety of cellular signaling pathways. As such, N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been used to study the role of PKC in cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-3-1-2-10(8-11)4-7-15(20)18-14-9-12(19(21)22)5-6-13(14)17/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOAWNBNGRWNAV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5701713.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)
![2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)

![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)
![2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5701760.png)

![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5701786.png)
![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)
![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5701805.png)
